molecular formula C7H7NaO3S B081811 Sodium 2-methylbenzenesulfonate CAS No. 15046-75-0

Sodium 2-methylbenzenesulfonate

Cat. No. B081811
CAS RN: 15046-75-0
M. Wt: 194.19 g/mol
InChI Key: VHAXKEBRMSFJMC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 2-methylbenzenesulfonate and related compounds often involves reactions such as coupling reactions, Friedel-Crafts acylation, reduction, and sulfonation processes. For instance, sodium ethene-bis-nitrobenzenesulfonate is synthesized through the coupling reaction of o-nitrotoluenesulfonic acid in NaOH solution (Yu et al., 2012). Another method describes the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] from benzene-U-14C using a simple Friedel-Crafts acylation, followed by reduction and sulfonation (Chien & Duncan, 1983).

Molecular Structure Analysis

The molecular structure of sodium 2-methylbenzenesulfonate-related compounds often features complex coordination and network structures. For example, the crystal structure of anhydrous sodium 2-aminobenzenesulfonate reveals a two-dimensional polymer structure based on a distorted octahedral six-coordinate NaO5N unit, with hydrogen bonds stabilizing the core structure (Smith et al., 2004).

Chemical Reactions and Properties

Sodium 2-methylbenzenesulfonate and its derivatives participate in various chemical reactions, displaying unique properties. For example, sodium dodecylbenzenesulfonate (SDBS) is used as an efficient detergent and for removing radioactive atoms, including Cs ions. Its removal using mesoporous silica nanoparticles has been investigated, demonstrating successful removal at high concentrations (Kim et al., 2019).

Physical Properties Analysis

The physical properties of sodium 2-methylbenzenesulfonate-related compounds are characterized by their dynamic interfacial and dilational properties. For instance, hydroxy-substituted alkyl benzenesulfonates exhibit distinct maxima in dilational modulus vs. time curves, attributed to changes in surfactant conformation and surface layer arrangement (Huang et al., 2007).

Chemical Properties Analysis

The chemical properties of sodium 2-methylbenzenesulfonate-related compounds include their ability to catalyze oxidation reactions and their interaction with other chemical entities. Effective oxidation of benzylic and alkane C-H bonds has been catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions, showcasing the compound's versatile chemical behavior (Cui, Liu, & Zhang, 2011).

Scientific Research Applications

  • Bipolar Membrane-Based Process in Chemical Production : Yu, Su, and Wang (2005) demonstrated the use of sodium p-toluenesulfonate (a related compound to Sodium 2-methylbenzenesulfonate) in a bipolar membrane-based process for regenerating this compound in the production of D-(-)-p-hydroxyphenylglycine. This process showed a significant removal ratio of Na+ with an average current efficiency of 20–50% (Yu, Su, & Wang, 2005).

  • Removal of Contaminants in Environmental Cleanup : Kim et al. (2019) explored the use of sodium dodecylbenzenesulfonate in removing radioactive atoms, including Cs ions, during nuclear decontamination processes. The study involved surface-functionalized mesoporous silica nanoparticles for the efficient removal of these contaminants (Kim et al., 2019).

  • Crystal Structure Analysis in Chemistry : Smith, Wermuth, Young, and Healy (2004) investigated the crystal structure of anhydrous sodium 2-aminobenzenesulfonate, revealing a two-dimensional sandwich polymer structure. This research contributes to the understanding of molecular structures in chemical compounds (Smith et al., 2004).

  • Applications in Polymerization Processes : Deshmukh et al. (2019) studied sodium 2-formylbenzenesulfonate in the formation of sodium-2-((phenylimino)methyl)benzenesulfonate. This compound was used in palladium-catalyzed ethylene polymerization, demonstrating its utility in industrial chemical processes (Deshmukh et al., 2019).

  • Safety Assessment in Cosmetic Products : Andersen (1996) conducted a safety assessment of sodium m-Nitrobenzenesulfonate, a compound similar to Sodium 2-methylbenzenesulfonate, highlighting its use in hair dyes and colors. This study underscores the importance of safety evaluations in cosmetic applications (Andersen, 1996).

properties

IUPAC Name

sodium;2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXKEBRMSFJMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044553
Record name Sodium 2-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-methylbenzenesulfonate

CAS RN

15046-75-0
Record name Sodium 2-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 2-METHYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The procedure of Example 2 was repeated using 30.6 grams Naxonate ST, a commercially available sodium toluene sulfonate from Ruetgers-Naese (0.15 mol sodium toluene sulfonate with a content of 93%) instead of phthalimide to yield a product in which toluene sulfonic acid methyl 6,13-dihydro quinacridone having a molecular weight of 500 was detected by MALDI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
toluene sulfonic acid methyl 6,13-dihydro quinacridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sundararaman, C Song - Energy & fuels, 2013 - ACS Publications
… (12) Their results showed dibenzofuran and sodium-2 methylbenzenesulfonate as major products when dibenzothiophene sulfone and benzothiophene sulfone were treated with …
Number of citations: 26 pubs.acs.org

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